1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine is an organic compound that features a bromine atom, an ethoxy group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine typically involves several steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Protection and Deprotection: The phenolic hydroxyl group is protected using acetic anhydride, followed by bromination and subsequent deprotection.
Amination: The brominated intermediate is then reacted with methylamine to introduce the N-methylmethanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce corresponding ketones or aldehydes .
Scientific Research Applications
1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of brominated aromatic compounds.
Mechanism of Action
The mechanism of action for 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-2-ethoxyphenyl)methylpiperazine dihydrochloride
- 1-(5-bromo-2-ethoxyphenyl)methylpyrrolidine
- 1-(5-bromo-2-ethoxyphenyl)ethanone
Uniqueness
1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-3-13-10-5-4-9(11)6-8(10)7-12-2/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
GVTXDYNJFLOQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.